molecular formula C22H22FN5O2 B11007382 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11007382
M. Wt: 407.4 g/mol
InChI Key: UJOHGJKCDJIHRB-UHFFFAOYSA-N
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Description

This compound (Registry Number: 1441871-47-1) features a quinazolin-4(3H)-one core substituted with a 6-fluoro and 2-methyl group. The quinazolinone moiety is linked via an acetamide bridge to a 1-methyl-2-(propan-2-yl)-1H-benzimidazole group at the 5-position . The fluorine atom enhances electronegativity and metabolic stability, while the methyl and isopropyl substituents contribute to hydrophobic interactions.

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)acetamide

InChI

InChI=1S/C22H22FN5O2/c1-12(2)21-26-18-10-15(6-8-19(18)27(21)4)25-20(29)11-28-13(3)24-17-7-5-14(23)9-16(17)22(28)30/h5-10,12H,11H2,1-4H3,(H,25,29)

InChI Key

UJOHGJKCDJIHRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC4=C(C=C3)N(C(=N4)C(C)C)C

Origin of Product

United States

Preparation Methods

  • Synthetic routes for this compound can vary, but here’s a general outline:
    • One approach involves the condensation of a 2-amino-4-fluorobenzonitrile with 2-methyl-3-oxobutanenitrile to form the quinazolinone ring.
    • The benzimidazole moiety can be synthesized separately and then coupled to the quinazolinone ring.
    • Industrial production methods may involve modifications to improve yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • Reactions:
      • Oxidation: The ketone group in the quinazolinone ring can undergo oxidation.
      • Reduction: Reduction of the nitro group (if present) or other functional groups.
      • Substitution: Halogenation or other substitution reactions.
    • Common reagents and conditions:
      • Oxidation: Potassium permanganate, chromic acid.
      • Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
      • Substitution: Halogens (e.g., bromine, chlorine).
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    • Chemistry: Used as a building block in the synthesis of more complex molecules.
    • Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
    • Medicine: May have therapeutic applications (requires further research).
    • Industry: Limited industrial applications due to its complexity.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table compares structural features, synthesis routes, and biological activities of analogous quinazolinone-acetamide derivatives:

    Compound Core Structure Substituents Biological Activity Key Structural Differences Reference
    Target Compound : 2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide Quinazolinone + benzimidazole 6-Fluoro, 2-methyl (quinazolinone); 1-methyl-2-isopropyl (benzimidazole) Not explicitly reported (structural analogs suggest anti-inflammatory/kinase inhibition) Unique benzimidazole-isopropyl group enhances hydrophobic binding vs. simpler aryl substituents.
    2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide Quinazolinone + aryl 6-Chloro (quinazolinone); 4-isopropylphenyl (acetamide) Moderate anti-inflammatory activity Chloro vs. fluoro (affects electron-withdrawing capacity); aryl vs. benzimidazole (binding specificity).
    N-(2-(2-Methylphenyl)-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone + aryl 2-Methylphenyl (quinazolinone) Anticonvulsant activity (preclinical) Lack of benzimidazole; simpler aryl group reduces π-π stacking potential.
    2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamide Quinazolinone + sulfonamide Sulfamoylphenyl (quinazolinone); thioacetamide linkage Antimicrobial activity Thioacetamide vs. acetamide (alters solubility and electronic properties); sulfonamide adds polar character.
    2-{[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Benzothiazole + triazole Benzothiazole-triazole core; propan-2-yl substituent Not reported (structural focus on heterocyclic diversity) Benzothiazole-triazole vs. quinazolinone-benzimidazole (distinct target selectivity).

    Key Observations:

    Substituent Effects :

    • Halogenation : The 6-fluoro group in the target compound (vs. chloro in ) improves metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.
    • Benzimidazole vs. Aryl : The benzimidazole-isopropyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., kinases) compared to simpler aryl groups in or .

    Synthetic Routes: The target compound’s synthesis likely involves coupling a pre-formed 6-fluoro-2-methylquinazolinone with a 1-methyl-2-isopropylbenzimidazole via an acetamide bridge, analogous to methods in and . In contrast, thioacetamide derivatives (e.g., ) require additional steps like reacting with 2-chloroacetamide under basic conditions.

    Biological Implications: Quinazolinones with benzimidazole groups (target compound) are hypothesized to exhibit dual activity (e.g., kinase inhibition and anti-inflammatory effects), as seen in structurally related anti-inflammatory agents from . The absence of activity data for the target compound underscores the need for pharmacological profiling, particularly given the success of analogs like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, which outperformed Diclofenac in anti-inflammatory assays .

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